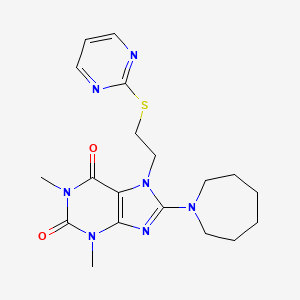

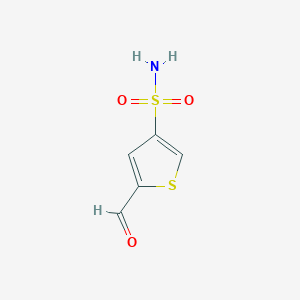

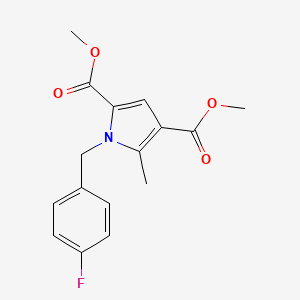

5-Formylthiophene-3-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Formylthiophene-3-sulfonamide is a chemical compound with the CAS Number: 2241140-60-1 . It has a molecular weight of 191.23 and is typically stored at a temperature of 4 degrees Celsius . The compound is usually available in powder form .

The polymorphism of pharmacological compounds can have a deep impact on its physical and physicochemical properties such as chemical hardness, density, melting point, adsorption, chemical reactivity, solubility, dissolution rate, biological action, production and formulation .

科学的研究の応用

Synthesis and Chemical Properties

Facile Synthesis and Bioactivity : 5-Formylthiophene-3-sulfonamide derivatives can be synthesized conveniently via Suzuki cross coupling reactions. These compounds have demonstrated potential as urease inhibitors and have been explored for their antibacterial properties and hemolytic activities (Noreen et al., 2017).

Antiviral Activity : Derivatives of this compound, particularly those involving thiadiazole sulfonamides, have been synthesized and tested for their antiviral activities, showing effectiveness against the tobacco mosaic virus (Chen et al., 2010).

Biodegradation and Environmental Applications

- Biodegradation of Dibenzothiophene : this compound related compounds like 3-hydroxy-2-formyl benzothiophene have been observed in the biodegradation of dibenzothiophene, a process carried out by certain bacterial strains (Mormile & Atlas, 1988).

Photodynamic Therapy

- Photodynamic Therapy Sensitizers : Core-modified porphyrins containing this compound structures have been developed as novel sensitizers for photodynamic therapy, demonstrating effectiveness against certain cancer cells (Stilts et al., 2000).

Electrochemical Detection

- Voltammetric Detection : Poly(3-methylthiophene) electrodes have been utilized for the electrochemical detection of sulfonamide compounds, including derivatives of this compound (Msagati & Ngila, 2002).

Neurological and Cardiovascular Applications

- Cerebrovasodilation via Enzyme Inhibition : Certain derivatives of this compound have been found to selectively inhibit the enzyme carbonic anhydrase, leading to cerebrovasodilation and potential applications in treating neurological conditions (Barnish et al., 1981).

Chemiluminescence and Organic Synthesis

- Chemiluminescence in Organic Synthesis : Research into the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, related to this compound, has explored their base-induced chemiluminescence, contributing to advancements in organic synthesis (Watanabe et al., 2010).

Cancer Research and Molecular Docking

- Theoretical Investigations for Cancer Inhibition : Theoretical studies, including molecular docking, have been conducted on sulfonamide compounds related to this compound, evaluating their potential as cancer inhibitors (Kamaraj et al., 2021).

Safety and Hazards

特性

IUPAC Name |

5-formylthiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S2/c6-11(8,9)5-1-4(2-7)10-3-5/h1-3H,(H2,6,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSMACUHESNDDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1S(=O)(=O)N)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-chloro-4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2694434.png)

![N-(2-chloro-4-methylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2694435.png)

![N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide](/img/structure/B2694438.png)

![N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2694441.png)

![5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2694446.png)

![7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one](/img/structure/B2694450.png)